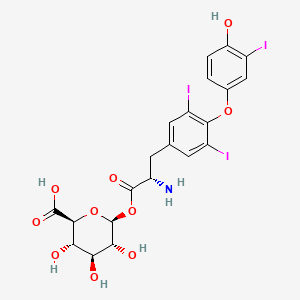

T3 Acyl Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMBVWCQWFEPFK-DKBYMCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20I3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858531 | |

| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910907-23-2 | |

| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to T3 Acyl Glucuronide Formation and Metabolism in Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triiodothyronine (T3), the most potent thyroid hormone, is critical for regulating metabolism, growth, and development. The metabolic clearance of T3 is a crucial process for maintaining thyroid homeostasis. One of the major pathways for T3 metabolism is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of T3, facilitating its excretion.[1]

T3 possesses two functional groups susceptible to glucuronidation: the phenolic hydroxyl group and the carboxylic acid group on the alanine side chain. This leads to the formation of two distinct conjugates: T3-phenolic glucuronide and T3-acyl glucuronide. The formation of T3 acyl glucuronide is of particular interest due to the potential reactivity of this class of metabolites. This guide provides a detailed overview of this compound formation and metabolism in liver microsomes, focusing on the enzymatic pathways, quantitative data, and experimental methodologies.

Biochemical Pathways of T3 Glucuronidation

Glucuronidation of T3 is a bi-substrate reaction involving the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the T3 molecule. This process is catalyzed by specific UGT isoforms located within the lumen of the endoplasmic reticulum in hepatocytes.

The two primary pathways for T3 glucuronidation are:

-

Acyl Glucuronidation: Occurs at the carboxyl group of the alanine side chain.

-

Phenolic Glucuronidation: Occurs at the hydroxyl group of the outer phenolic ring.

In humans, acyl glucuronidation is a slightly more prominent pathway for T3 compared to phenolic glucuronidation.[1] The specific UGT enzymes responsible for each pathway are detailed in the following section.

Quantitative Analysis of T3 Glucuronidation

The rate and extent of T3 glucuronidation show significant variation depending on the specific UGT isoform and the species being studied. While precise kinetic constants (Km, Vmax) for T3 glucuronidation are not extensively reported in publicly available literature, comparative activity levels have been well-characterized.

UGT Isoform Activity in Humans

Studies using recombinant human UGTs have identified the key enzymes responsible for T3 conjugation. UGT1A3 is the principal enzyme for acyl glucuronide formation, while several UGTs can form the phenolic glucuronide.

Table 1: Relative Activity of Human UGT Isoforms in T3 Glucuronidation

| Glucuronide Type | UGT Isoform | Relative Activity | Reference |

|---|---|---|---|

| Acyl | UGT1A3 | Major catalyzing isoform | [1] |

| Phenolic | UGT1A8 | Highest Activity | [1] |

| UGT1A10 | High Activity | [1] | |

| UGT1A3 | Moderate Activity | [1] | |

| UGT1A1 | Moderate Activity | [1] |

| | UGT1A6, UGT1A9 | Trace Activity |[1] |

Species Differences in Liver Microsomes

The primary pathway and rate of T3 glucuronidation differ markedly across common preclinical species and humans. In rats, T3 is primarily glucuronidated by an "androsterone UGT," now understood to be a member of the UGT2B family, such as UGT2B2.[2][3] In contrast, human liver microsomes show the highest relative activity for acyl glucuronidation.

Table 2: Species Comparison of T3 Glucuronidation in Liver Microsomes

| Species | Acyl Glucuronidation Activity | Phenolic Glucuronidation Activity | Key Enzymes (if identified) | Reference |

|---|---|---|---|---|

| Human | Highest among species tested | Lower than acyl glucuronidation | Acyl: UGT1A3 | [1] |

| Rat | Lower than human | Highest among species tested | UGT2B Family (e.g., UGT2B2) | [1][2][3] |

| Mouse | Lowest among species tested | Lower than rat | - | [1] |

| Monkey | Lower than human | Lowest among species tested | - |[1] |

Experimental Protocol: In Vitro this compound Formation Assay

This section details a representative protocol for measuring this compound formation using pooled human liver microsomes (HLM).

Materials and Reagents

-

Substrate: 3,5,3'-Triiodothyronine (T3)

-

Microsomes: Pooled Human Liver Microsomes (HLM)

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4

-

Activating Agent: Alamethicin or a suitable detergent (e.g., Brij 56) to disrupt microsomal latency[4]

-

Divalent Cations: Magnesium Chloride (MgCl₂)

-

Quenching Solution: Acetonitrile (ACN) with an internal standard

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Experimental Workflow Diagram

Detailed Incubation Procedure

-

Microsome Activation: Prepare a stock solution of HLM in buffer. To overcome latency, add alamethicin to a final concentration of 50 µg per mg of microsomal protein and incubate on ice.[4]

-

Prepare Incubation Plates: In a 96-well plate, prepare the main incubation mixture containing Tris-HCl buffer (100 mM, pH 7.4), MgCl₂ (e.g., 10 mM), activated HLM (e.g., 0.5 mg/mL), and T3 at the desired concentrations.

-

Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA (e.g., final concentration of 5 mM).

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time period (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled T3 glucuronide).

-

Protein Precipitation: Vortex the plate thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a new plate or HPLC vials for analysis.

Analytical Method: LC-MS/MS

The separation and quantification of T3 and its glucuronide metabolites are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1]

-

Chromatography: A C18 column is commonly used with a gradient elution of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). This allows for the separation of the more polar glucuronide metabolite from the parent T3.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in negative ion mode, with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for T3-acyl glucuronide are monitored for sensitive and selective quantification.

Metabolism and Fate of this compound

Following its formation in the liver, T3-acyl glucuronide is actively transported into the bile. This biliary excretion is a primary route of elimination for thyroid hormones.[3]

-

Enterohepatic Recirculation: Once in the intestine, glucuronides are not readily reabsorbed. However, gut microbiota produce β-glucuronidase enzymes that can hydrolyze the glucuronide conjugate, releasing the parent T3. This free T3 can then be reabsorbed back into circulation, a process known as enterohepatic recirculation. This can serve as a mechanism to conserve thyroid hormones.

-

Chemical Instability: Acyl glucuronides as a class are known to be potentially reactive metabolites. They can undergo intramolecular rearrangement (acyl migration) and hydrolysis. While the specific reactivity of T3-acyl glucuronide is not fully detailed, this chemical property is a key consideration in drug development when evaluating carboxylic acid-containing drug candidates.

Conclusion

The formation of this compound in liver microsomes is a significant metabolic pathway, particularly in humans, where it is primarily catalyzed by UGT1A3. Understanding the kinetics, species differences, and experimental methods for studying this pathway is crucial for drug development professionals and researchers investigating thyroid hormone homeostasis and drug-induced thyroid disruption. The provided methodologies and data serve as a technical foundation for designing and interpreting in vitro studies on T3 metabolism.

References

- 1. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple UDP-glucuronyltransferases for the glucuronidation of thyroid hormone with preference for 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of UDP-Glucuronosyltransferase (UGT) 2B2 in Metabolism of Triiodothyronine: Effect of Microsomal Enzyme Inducers in Sprague Dawley and UGT2B2-Deficient Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of T3 Acyl Glucuronide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of triiodothyronine (T3) acyl glucuronide metabolites. Acyl glucuronides are a class of metabolites formed by the conjugation of a carboxylic acid group with glucuronic acid. While glucuronidation is typically a detoxification pathway, acyl glucuronides can be reactive, leading to covalent binding with proteins and potential toxicological implications.[1][2] Understanding the in vivo disposition of T3 acyl glucuronide is therefore critical for researchers in endocrinology and drug development.

Core Concepts

Triiodothyronine (T3), the most active form of thyroid hormone, undergoes extensive metabolism to regulate its biological activity. One of the metabolic pathways is glucuronidation, which can occur at either the phenolic hydroxyl group to form an ether glucuronide or at the side-chain carboxyl group to form an acyl glucuronide.[1] The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), with human UGT1A3 being identified as a key enzyme in this process.[1]

Acyl glucuronides are known for their chemical reactivity.[2][3] They can undergo intramolecular acyl migration to form various positional isomers and can react with nucleophilic sites on proteins to form covalent adducts.[3] The in vivo significance of this reactivity for T3 is an area of ongoing research, with limited direct evidence for protein adduct formation in vivo.[2] The stability of this compound is a critical factor in its pharmacokinetic profile and potential for bioactivation.[3]

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data specifically detailing the in vivo plasma concentrations, clearance rates, and percentage of T3 metabolism attributed to acyl glucuronide formation in humans or animal models. This represents a significant knowledge gap in the field. Further targeted pharmacokinetic studies are required to delineate the systemic exposure and disposition of this metabolite.

Experimental Protocols

The following section outlines a generalized experimental protocol for the in vivo investigation of this compound formation, based on established methodologies for the study of acyl glucuronides of other xenobiotics.

In Vivo Animal Study Protocol

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for metabolic studies.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study, with free access to standard chow and water.

-

Administration of T3: A single dose of T3 is administered, typically via intravenous (IV) or oral (PO) gavage. The dose will depend on the specific objectives of the study.

-

Sample Collection: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and an acyl glucuronide stabilizer (e.g., sodium fluoride to inhibit esterases).

-

Sample Processing: Plasma is immediately separated by centrifugation at 4°C. The plasma should be acidified (e.g., with formic acid) to improve the stability of the acyl glucuronide and stored at -80°C until analysis.[3]

-

Urine and Feces Collection: If mass balance is being assessed, animals should be housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 72 hours).

Analytical Methodology: LC-MS/MS for this compound Quantification

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a volume of cold acetonitrile (containing an internal standard) to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to maintain an acidic pH and improve peak shape. .

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for both this compound and the internal standard.

-

Visualizing the Pathways and Processes

Metabolic Pathway of T3 to Acyl Glucuronide

Caption: Metabolic conversion of T3 to its acyl glucuronide and subsequent pathways.

Experimental Workflow for In Vivo Study

Caption: Workflow for the in vivo study of this compound formation.

Conclusion

The in vivo formation of this compound is a relevant metabolic pathway that warrants further investigation, particularly concerning its quantitative contribution to T3 disposition and its potential for bioactivation. The methodologies outlined in this guide provide a framework for researchers to conduct robust in vivo studies to address the current knowledge gaps. A deeper understanding of this compound pharmacokinetics is essential for a comprehensive assessment of thyroid hormone metabolism and for the safety evaluation of drugs that may modulate this pathway.

References

The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in T3 Acyl Glucuronide Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodothyronine (T3), the most potent thyroid hormone, undergoes extensive metabolism to ensure proper physiological homeostasis. One key metabolic pathway is glucuronidation, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. This process, which involves the conjugation of glucuronic acid to the T3 molecule, increases its water solubility and facilitates its excretion. T3 can undergo glucuronidation at two primary sites: the phenolic hydroxyl group, forming a phenolic glucuronide, and the carboxylic acid group of the alanine side chain, resulting in the formation of a T3 acyl glucuronide. The formation of this compound is a critical step in T3 disposition and can be a significant determinant of its bioavailability and clearance. This technical guide provides an in-depth overview of the role of UGT enzymes in this compound conjugation, with a focus on the key enzymes involved, their kinetic properties, and detailed experimental protocols for their study.

Introduction to T3 Glucuronidation

Thyroid hormones are essential for regulating metabolism, growth, and development. The biological activity of these hormones is tightly controlled through a complex interplay of synthesis, transport, and metabolism. Glucuronidation is a major Phase II metabolic pathway that terminates the biological activity of T3 and facilitates its elimination from the body.

T3 possesses two functional groups susceptible to glucuronidation: the phenolic hydroxyl group on the outer ring and the carboxylic acid group on the alanine side chain. This leads to the formation of two distinct glucuronide conjugates:

-

T3 Phenolic Glucuronide: Formed by the conjugation of glucuronic acid to the hydroxyl group.

-

This compound: Formed by the conjugation of glucuronic acid to the carboxylic acid group.[1]

While both pathways contribute to T3 clearance, the formation of the acyl glucuronide is of particular interest due to the potential reactivity of this class of metabolites.

UGT Isoforms Involved in this compound Conjugation

Several UGT isoforms have been implicated in the glucuronidation of thyroid hormones. However, research has identified UGT1A3 as the primary enzyme responsible for the formation of this compound.[1] Other UGT isoforms, such as UGT1A1, UGT1A8, UGT1A9, and UGT1A10, are more prominently involved in the formation of T3 phenolic glucuronide.[1]

The specificity of UGT1A3 towards the carboxylic acid moiety of T3 highlights the distinct substrate preferences among the UGT superfamily. This isoform-specific metabolism has significant implications for predicting drug-hormone interactions and understanding inter-individual variability in T3 metabolism.

Quantitative Analysis of UGT Activity in T3 Acyl Glucuronidation

The characterization of enzyme kinetics is fundamental to understanding the efficiency and capacity of T3 acyl glucuronidation. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

While specific kinetic data for T3 acyl glucuronidation by human UGT1A3 are not extensively reported in the literature, data from related acyl glucuronidation reactions catalyzed by UGT1A3 can provide valuable context. For instance, the glucuronidation of chenodeoxycholic acid (CDCA), another substrate for which UGT1A3 forms an acyl glucuronide, has been studied.

Table 1: Representative Kinetic Parameters for UGT1A3-mediated Acyl Glucuronidation

| Substrate | UGT Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Chenodeoxycholic Acid | Human Liver Microsomes | 10.6 | Not Reported | [2] |

| Chenodeoxycholic Acid | Recombinant Human UGT1A3 | 18.6 | Not Reported | [2] |

| Triiodothyronine (T3) | Recombinant Human UGT1A3 | [Data Not Found] | [Data Not Found] |

Note: Specific kinetic parameters for T3 as a substrate for acyl glucuronidation by UGT1A3 were not available in the reviewed literature. The data for Chenodeoxycholic Acid is provided for illustrative purposes to indicate the potential range of Km values for acyl glucuronidation by this enzyme.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro investigation of T3 acyl glucuronidation.

In Vitro T3 Acyl Glucuronidation Assay using Recombinant Human UGT Enzymes

This protocol describes a typical incubation procedure to determine the activity of a specific recombinant UGT isoform (e.g., UGT1A3) in metabolizing T3 to its acyl glucuronide.

Materials:

-

Recombinant human UGT1A3 (expressed in a suitable system, e.g., baculovirus-infected insect cells)

-

Triiodothyronine (T3)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Bovine Serum Albumin (BSA)

-

Acetonitrile

-

Formic acid

-

Internal Standard (e.g., ¹³C₆-T3)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of T3 in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a working solution of alamethicin in ethanol.

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 0.1 mg/mL BSA.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine the following on ice:

-

Incubation buffer

-

Recombinant UGT1A3 enzyme (final concentration typically 0.1-0.5 mg/mL)

-

Alamethicin (final concentration typically 25-50 µg/mg protein) to activate the enzyme. Pre-incubate for 15 minutes on ice.

-

T3 solution (to achieve a range of final concentrations for kinetic studies, e.g., 1-100 µM).

-

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Quantification of T3 and this compound by LC-MS/MS

This section outlines a general approach for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of T3 and its acyl glucuronide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[3]

-

Mobile Phase A: 0.1% Formic acid in water.[3]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3]

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the more polar this compound from the less polar T3.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.[3]

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive or negative electrospray ionization (ESI), depending on which provides better sensitivity for the analytes.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for T3, this compound, and the internal standard.

Table 2: Example MRM Transitions for T3 and this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| T3 | 651.8 | 605.8 | Positive |

| This compound | 827.8 | 651.8 | Positive |

| ¹³C₆-T3 (IS) | 657.8 | 611.8 | Positive |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. Method development and optimization are crucial.

Challenges in Acyl Glucuronide Analysis:

-

Instability: Acyl glucuronides are known to be unstable and can undergo hydrolysis back to the parent compound, especially at neutral or basic pH.[4] Samples should be kept at low temperatures and acidic pH to minimize degradation.

-

In-source Fragmentation: Acyl glucuronides can fragment in the mass spectrometer source to produce the parent drug's ion, potentially interfering with the quantification of the parent compound.[4] Chromatographic separation is essential to distinguish between the parent and the glucuronide.

Visualizations

T3 Glucuronidation Pathways

Caption: T3 Glucuronidation Pathways.

Experimental Workflow for In Vitro T3 Acyl Glucuronidation Assay

Caption: In Vitro T3 Acyl Glucuronidation Workflow.

Conclusion

The conjugation of T3 to form this compound, primarily mediated by the UGT1A3 isoform, is a significant pathway in thyroid hormone metabolism. Understanding the specifics of this process, including the enzymes involved and their kinetic properties, is crucial for researchers in endocrinology, pharmacology, and drug development. The experimental protocols and analytical methods outlined in this guide provide a framework for the in vitro investigation of T3 acyl glucuronidation. Further research to elucidate the precise kinetic parameters of human UGT1A3 in T3 acyl glucuronidation will enhance our ability to predict and model T3 disposition and its potential for drug-induced alterations.

References

- 1. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of T3 Acyl Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiodothyronine (T3), the most potent form of thyroid hormone, undergoes extensive metabolism to ensure proper physiological regulation. One of the key metabolic pathways is glucuronidation, which enhances its water solubility and facilitates its excretion. This process can occur at two primary sites on the T3 molecule: the phenolic hydroxyl group and the carboxylic acid group, resulting in the formation of phenolic and acyl glucuronides, respectively. This technical guide provides an in-depth overview of the discovery and initial characterization of T3 acyl glucuronide, an important endogenous metabolite. We will delve into its enzymatic formation, present available quantitative data, and provide detailed experimental protocols for its in vitro characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, drug metabolism, and toxicology.

Introduction: The Significance of T3 Metabolism

Triiodothyronine (T3) is a crucial hormone that regulates a wide array of physiological processes, including growth, development, metabolism, and body temperature. The systemic levels of T3 are tightly controlled through a complex interplay of synthesis, transport, and metabolism. Glucuronidation, a major phase II metabolic reaction, plays a pivotal role in the detoxification and elimination of T3.[1] This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

The T3 molecule possesses two functional groups susceptible to glucuronidation: a phenolic hydroxyl group on the outer ring and a carboxylic acid group on the alanine side chain. This leads to the formation of two distinct types of glucuronide conjugates: T3 phenolic glucuronide and this compound. While both contribute to the overall clearance of T3, the formation and properties of the acyl glucuronide have garnered particular interest due to the known reactivity of this class of metabolites.

Discovery and Enzymatic Formation

The formation of both phenolic and acyl glucuronides of thyroid hormones has been a subject of study for several decades. Early research identified glucuronidation as a significant metabolic pathway for thyroxine (T4) and triiodothyronine (T3).[1] Subsequent investigations using in vitro systems, such as liver microsomes and recombinant human UGT enzymes, have been instrumental in elucidating the specific enzymes responsible for these transformations.

It has been established that the formation of this compound is primarily catalyzed by the UGT1A3 isoform.[1] In contrast, the formation of T3 phenolic glucuronide is mediated by several UGT isoforms, with UGT1A8, UGT1A10, and UGT1A3 showing the highest activities.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the formation of this compound.

Table 1: Comparison of T3 Acyl and Phenolic Glucuronidation in Humans

| Parameter | Finding | Reference |

| Relative Formation | In humans, acyl glucuronidation of T3 is slightly higher than phenolic glucuronidation. | [1] |

| Primary UGT Isoform (Acyl) | UGT1A3 is the major isoform responsible for this compound formation. | [1] |

| Primary UGT Isoforms (Phenolic) | UGT1A8, UGT1A10, and UGT1A3 are the primary isoforms for T3 phenolic glucuronide formation. | [1] |

Experimental Protocols

This section provides a detailed methodology for the in vitro characterization of this compound formation using recombinant human UGT1A3.

In Vitro this compound Formation Assay using Recombinant UGT1A3

Objective: To determine the in vitro formation of this compound from T3 using recombinant human UGT1A3 enzyme.

Materials:

-

Recombinant human UGT1A3 (e.g., from insect cells)

-

Triiodothyronine (T3)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM Tris-HCl buffer solution (pH 7.4).

-

Prepare a 1 M MgCl₂ stock solution.

-

Prepare a 100 mM UDPGA stock solution in ultrapure water.

-

Prepare a 10 mM T3 stock solution in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and further dilute to working concentrations in Tris-HCl buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Tris-HCl buffer (to final volume of 200 µL)

-

MgCl₂ (to a final concentration of 10 mM)

-

BSA (to a final concentration of 0.5 mg/mL)

-

Recombinant UGT1A3 (amount to be optimized for linearity, e.g., 10-50 µg protein)

-

T3 (at various concentrations to determine kinetics, e.g., 1-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes, ensure linearity).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 1% formic acid.

-

Vortex the sample thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis of this compound

Objective: To separate and quantify the formed this compound from the parent T3.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (suggested starting point):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate T3 from its glucuronide (e.g., start with 95% A, ramp to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (to be optimized):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM):

-

T3: Monitor a specific precursor-to-product ion transition (e.g., m/z 650 -> 127).

-

This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 826 -> 650 or other characteristic fragments).

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

-

Quantify the amount of this compound formed by comparing the peak area to a standard curve of an authentic standard, if available. Alternatively, relative quantification can be performed based on the peak area of the metabolite.

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of T3 glucuronidation and the experimental workflow for its in vitro characterization.

Caption: Metabolic pathway of T3 glucuronidation.

Caption: Experimental workflow for in vitro this compound characterization.

Concluding Remarks

The formation of this compound, primarily mediated by UGT1A3, represents a significant pathway in the metabolism of thyroid hormone in humans. Understanding the characteristics of this metabolite is crucial for a comprehensive picture of thyroid hormone homeostasis and for assessing potential drug interactions that may affect T3 clearance. The provided experimental protocols offer a robust framework for the in vitro investigation of this compound formation. Further research is warranted to determine the specific kinetic parameters of this reaction and to explore the potential biological activities and toxicological implications of this compound.

References

T3 acyl glucuronide as a reactive metabolite in drug development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of various xenobiotics and endogenous compounds. While typically considered a detoxification process, the formation of acyl glucuronides from carboxylic acid-containing drugs can lead to the generation of reactive metabolites. These metabolites have been implicated in idiosyncratic drug toxicities, including drug-induced liver injury (DILI). Triiodothyronine (T3), a crucial thyroid hormone, also undergoes glucuronidation, forming T3 acyl glucuronide. Understanding the reactivity and potential toxicity of this compound is of significant interest in drug development, particularly when designing compounds that may interact with thyroid hormone pathways or for assessing the safety of drugs that are structurally similar to T3. This technical guide provides a comprehensive overview of this compound as a reactive metabolite, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Formation of this compound

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. Specifically, UGT1A3 has been identified as the major isoform responsible for the acyl glucuronidation of T3.[1] The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of T3.

Reactivity of this compound

Acyl glucuronides are chemically unstable and can undergo several reactions under physiological conditions, leading to the formation of reactive species. The primary reactions include intramolecular acyl migration and hydrolysis.

-

Acyl Migration: The acyl group of the 1-O-β-acyl glucuronide can migrate to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid moiety. This process is pH-dependent and results in the formation of various positional isomers.[2] These isomers can exist as α and β anomers. The rearranged isomers are generally more reactive than the parent 1-O-β-acyl glucuronide.

-

Hydrolysis: Acyl glucuronides can be hydrolyzed back to the parent drug (T3 in this case) and glucuronic acid. This reaction can be enzymatic, mediated by β-glucuronidases, or occur non-enzymatically.

-

Covalent Binding to Proteins: The electrophilic nature of acyl glucuronides and their rearranged isomers allows them to react with nucleophilic residues on proteins, such as lysine, cysteine, and histidine, forming covalent adducts. This protein haptenation is a key mechanism underlying the potential immunogenicity and toxicity of acyl glucuronides. Human serum albumin (HSA) is a major target for adduction in the plasma.

Quantitative Data

While specific quantitative data for the reactivity of this compound is limited in the publicly available literature, the following table summarizes typical parameters assessed for acyl glucuronide reactivity and provides context from studies on other carboxylic acid-containing drugs.

| Parameter | Description | Typical Range/Value for Other Acyl Glucuronides | Reference |

| In Vitro Half-life (t½) | The time taken for 50% of the 1-O-β-acyl glucuronide to disappear in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C. A shorter half-life indicates higher reactivity. | Ranges from minutes to hours. For example, the half-life of diclofenac acyl glucuronide is approximately 0.51 hours.[3] | [4][5] |

| Acyl Migration Rate | The rate at which the 1-O-β-acyl glucuronide isomerizes to other positional isomers. Often expressed as a percentage of migration over a specific time period. | Migration rates >20% in a rapid in vitro assay are considered to indicate a higher risk of reactivity.[6][7] | [1][6][7] |

| Covalent Binding to Protein | The extent of irreversible binding of the acyl glucuronide to a protein, typically human serum albumin, over a defined incubation period. | Varies significantly between different acyl glucuronides. | [8] |

| UGT1A3 Kinetics (for T3) | Michaelis-Menten constants (Km and Vmax) for the formation of this compound by UGT1A3. | Data not available for T3. For other substrates of UGT1A3, Km values are typically in the low micromolar range. |

Experimental Protocols

In Vitro Acyl Glucuronide Reactivity Assay (Acyl Migration)

This protocol is adapted from a rapid in vitro assay to assess acyl glucuronide stability and reactivity.[1][6][7]

Objective: To determine the acyl migration rate of this compound as an indicator of its reactivity.

Materials:

-

Human liver microsomes (HLMs)

-

T3

-

UDPGA

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Biosynthesis of this compound:

-

Prepare an incubation mixture containing HLMs (e.g., 1 mg/mL), T3 (e.g., 10 µM), and UDPGA (e.g., 2 mM) in phosphate buffer.

-

Incubate at 37°C for a predetermined time (e.g., 2 hours) to allow for the formation of this compound.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the protein and collect the supernatant containing the this compound.

-

-

Stability Assessment (Acyl Migration):

-

Dilute the supernatant containing the biosynthesized this compound into pre-warmed phosphate buffer (pH 7.4) at 37°C.

-

Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately quench the reaction in the aliquots by adding cold acetonitrile containing formic acid.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to separate and quantify the parent 1-O-β-acyl glucuronide and its migrated isomers.

-

A C18 column with a gradient elution using mobile phases such as ammonium acetate and acetonitrile is commonly used.[6]

-

Monitor the specific parent and product ion transitions for T3 and its glucuronide isomers.

-

-

Data Analysis:

-

Calculate the percentage of the 1-O-β-acyl glucuronide remaining at each time point.

-

The acyl migration rate can be expressed as the percentage of the parent glucuronide that has migrated to other isomeric forms over a specific period.

-

Covalent Binding Assay

Objective: To quantify the extent of covalent binding of this compound to human serum albumin (HSA).

Materials:

-

Biosynthesized this compound (from the protocol above)

-

Human serum albumin (HSA)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Trichloroacetic acid (TCA)

-

Methanol

-

Sodium hydroxide (NaOH)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the biosynthesized this compound with HSA (e.g., 10 mg/mL) in phosphate buffer at 37°C for a defined period (e.g., 2 hours).

-

-

Protein Precipitation and Washing:

-

Precipitate the protein by adding cold TCA.

-

Centrifuge and discard the supernatant.

-

Wash the protein pellet multiple times with methanol to remove any non-covalently bound T3 or its glucuronide.

-

-

Hydrolysis of Adducts:

-

Resuspend the washed protein pellet in NaOH solution (e.g., 1 M).

-

Incubate at an elevated temperature (e.g., 60°C) to hydrolyze the ester linkage of the covalently bound T3, releasing the T3 aglycone.

-

-

Quantification:

-

Neutralize the sample and analyze by LC-MS/MS to quantify the amount of released T3.

-

The amount of covalently bound T3 is expressed as pmol equivalent/mg protein.

-

Immunological Implications

The formation of T3-protein adducts can potentially trigger an immune response. Haptens (small molecules like T3) are generally not immunogenic on their own but can become immunogenic when covalently bound to a carrier protein. The T3-protein adduct can be taken up by antigen-presenting cells (APCs), such as dendritic cells, processed, and presented to T-cells, leading to T-cell activation and the subsequent production of cytokines. This can initiate an inflammatory cascade that may contribute to idiosyncratic drug reactions. While direct evidence for this compound-induced immunotoxicity is scarce, studies with other acyl glucuronides have shown they can induce the release of pro-inflammatory cytokines like IL-6 and TNF-α from human peripheral blood mononuclear cells (PBMCs).[9]

Conclusion

This compound represents a potentially reactive metabolite that can undergo acyl migration and form covalent adducts with proteins. While direct quantitative data on the reactivity and toxicity of this compound are not extensively available, the principles of acyl glucuronide reactivity and the established experimental protocols provide a framework for its assessment. For drug development professionals, understanding the potential for a new chemical entity to form a reactive acyl glucuronide, particularly if it shares structural similarities with T3 or interacts with thyroid hormone pathways, is a critical aspect of preclinical safety evaluation. The in vitro assays described in this guide can be valuable tools for early-stage risk assessment and lead optimization to minimize the potential for acyl glucuronide-mediated toxicity. Further research is warranted to specifically quantify the reactivity of this compound and elucidate its potential immunological consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modulation of mitochondrial dysfunction and endoplasmic reticulum stress are key mechanisms for the wide-ranging actions of epoxy fatty acids and soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,3',5-Triiodo-L-thyronine synthesis - chemicalbook [chemicalbook.com]

- 9. Induction of cytokine release by the acyl glucuronide of mycophenolic acid: a link to side effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Reactivity: A Preliminary Investigation of T3 Acyl Glucuronide Protein Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thyroid hormone triiodothyronine (T3) is a critical regulator of metabolism, growth, and development. Its metabolism primarily involves deiodination, sulfation, and glucuronidation. While phenolic glucuronidation is a major pathway, the formation of T3 acyl glucuronide, a potentially reactive metabolite, warrants careful consideration in drug development and toxicology. Acyl glucuronides of various drugs have been implicated in idiosyncratic adverse drug reactions, often mediated by their ability to covalently bind to proteins, leading to altered protein function and immune responses. This guide provides a technical overview of the preliminary investigation into this compound protein binding, summarizing the current understanding of its formation, reactivity, and the experimental approaches used for its characterization.

Formation of this compound

The conjugation of a glucuronic acid moiety to the carboxyl group of T3 results in the formation of this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with human UGT1A3 being the major isoform responsible for this specific conjugation.[1] The formation of this compound is favored at a lower pH (around 6.8) compared to phenolic glucuronidation (pH 7.4).[1]

Mechanisms of Acyl Glucuronide Protein Binding

Acyl glucuronides are chemically reactive and can covalently bind to proteins through two primary mechanisms: transacylation and glycation via imine formation.[2]

-

Transacylation: In this direct mechanism, a nucleophilic residue on a protein (such as lysine, cysteine, or histidine) attacks the electrophilic carbonyl carbon of the acyl glucuronide, leading to the transfer of the T3 acyl group to the protein and the release of glucuronic acid.

-

Acyl Migration and Glycation: Acyl glucuronides can undergo intramolecular rearrangement where the acyl group migrates from the C1 position of the glucuronic acid to the C2, C3, or C4 hydroxyl groups. These isomeric forms can then react with protein nucleophiles, particularly the ε-amino group of lysine residues, to form a Schiff base (imine). This intermediate can then undergo further reactions to form a stable covalent adduct, retaining the glucuronic acid moiety.

dot

Caption: Mechanisms of this compound Protein Binding.

Quantitative Data on Acyl Glucuronide Protein Binding

Direct quantitative data on the protein binding of this compound is currently limited in the published literature. However, studies on other acyl glucuronides provide valuable insights into the potential extent of this binding. The following table summarizes data from representative studies on other compounds.

| Compound (Acyl Glucuronide) | Protein | Extent of Covalent Binding | Method |

| Mycophenolic Acid | Plasma Albumin | Median AUC12h of adducts was 10.3% of the parent drug's AUC12h in pediatric renal transplant recipients.[3] | HPLC |

| Permethrin Metabolite (3-PBA) | Human Plasma Proteins | >1.5% of total radioactivity from [14C]-labeled glucuronide was bound to proteins.[4] | Radiometric Detection |

| Diclofenac | Human Liver Microsomal Proteins | 89.4% conversion of parent drug to acyl glucuronide. | In vitro microsomal assay |

| Tolmetin | Human Liver Microsomal Proteins | 5.6% conversion of parent drug to acyl glucuronide. | In vitro microsomal assay |

Experimental Protocols

Investigating the protein binding of this compound involves a multi-step process, from the synthesis of the metabolite to the characterization of the protein adducts.

Synthesis of this compound

An enzymatic approach is commonly used for the synthesis of T3 glucuronide.[5]

-

Materials: T3, UDP-glucuronic acid (UDPGA), liver microsomes (e.g., from rat or human), saccharic acid 1,4-lactone (a β-glucuronidase inhibitor), buffer (e.g., phosphate buffer, pH 6.8-7.4).

-

Procedure:

-

Incubate T3 with liver microsomes and UDPGA in the presence of a β-glucuronidase inhibitor.

-

The reaction mixture is typically incubated at 37°C for a specified period.

-

The reaction is stopped by the addition of a solvent such as methanol or acetonitrile.

-

The synthesized this compound is then purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC).[5]

-

dot

Caption: Workflow for the Enzymatic Synthesis of this compound.

In Vitro Protein Binding Assay

This assay assesses the reactivity of the synthesized this compound with a target protein, typically human serum albumin (HSA).

-

Materials: Synthesized this compound, HSA, phosphate buffer (pH 7.4).

-

Procedure:

-

Incubate the this compound with HSA in phosphate buffer at 37°C for various time points.

-

At each time point, an aliquot of the reaction mixture is taken.

-

The protein is precipitated (e.g., with trichloroacetic acid or cold acetone) to separate the protein-bound drug from the unbound drug.

-

The protein pellet is washed multiple times to remove any non-covalently bound material.

-

The amount of covalently bound T3 is quantified. This can be done by hydrolyzing the adduct to release the parent T3, which is then measured by LC-MS/MS.

-

Characterization of Protein Adducts

Mass spectrometry-based techniques are pivotal for identifying the specific sites of covalent modification on the protein.

-

Procedure:

-

The protein adducts (T3-HSA) are denatured, reduced, and alkylated.

-

The modified protein is then digested into smaller peptides using a protease such as trypsin.

-

The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The MS/MS spectra are analyzed to identify peptides that have been modified with the T3 acyl group or the T3-glucuronide moiety. This allows for the precise localization of the binding site on the protein sequence.

-

dot

Caption: Workflow for the Characterization of T3-Protein Adducts.

Conclusion and Future Directions

The formation of this compound represents a potential bioactivation pathway for T3. While direct evidence of its protein binding in vivo is still emerging, the known reactivity of other acyl glucuronides suggests that this is a plausible event. For drug development professionals, understanding the potential for acyl glucuronide formation and subsequent protein binding is crucial for assessing the safety profile of new chemical entities that are structurally related to T3 or undergo similar metabolic pathways.

Future research should focus on:

-

Quantitative analysis: Determining the kinetic parameters of this compound binding to plasma and tissue proteins.

-

In vivo studies: Investigating the presence of T3-protein adducts in biological samples.

-

Toxicological relevance: Elucidating the potential immunological and cytotoxic consequences of this compound protein binding.

By employing the methodologies outlined in this guide, researchers can further unravel the complexities of T3 metabolism and its potential toxicological implications.

References

- 1. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and protein adduct formation of the pharmacologically active acyl glucuronide metabolite of mycophenolic acid in pediatric renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein adduct formation by glucuronide metabolites of permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and separation of the glucuronide and sulfate conjugates of thyroxine and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the In Vivo Hydrolysis of T3 Acyl Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hydrolysis of triiodothyronine (T3) acyl glucuronide. T3 acyl glucuronide is a metabolite of the active thyroid hormone, T3, formed by the conjugation of a glucuronic acid moiety to the carboxyl group of T3. While glucuronidation is typically a detoxification pathway facilitating excretion, the ester linkage in acyl glucuronides is chemically labile and susceptible to hydrolysis, which can regenerate the active parent compound. This guide delves into the enzymatic and chemical processes governing the hydrolysis of this compound, its physiological significance, and the experimental methodologies used to study this phenomenon.

Introduction to this compound and its Hydrolysis

Glucuronidation is a major phase II metabolic pathway for thyroid hormones.[1] The formation of this compound is catalyzed by UDP-glucuronosyltransferase 1A3 (UGT1A3).[2] Unlike the more stable phenolic glucuronide, the acyl glucuronide of T3 is prone to hydrolysis, a process that can occur both enzymatically and non-enzymatically. This hydrolysis is a critical aspect of T3 disposition as it can lead to the release of active T3, thereby influencing its systemic exposure and physiological effects. The in vivo hydrolysis of this compound is primarily mediated by two classes of enzymes: β-glucuronidases and carboxylesterases. Additionally, the inherent chemical instability of the acyl linkage contributes to its cleavage under physiological conditions.

Enzymatic Hydrolysis of this compound

The enzymatic cleavage of the glucuronic acid moiety from this compound is a key step in its in vivo fate.

Role of β-Glucuronidases

β-Glucuronidases are hydrolases that are abundant in various tissues, including the liver, and are also produced by the gut microbiota.[1][3] These enzymes play a significant role in the enterohepatic circulation of thyroid hormones.[1][4] T3 glucuronides excreted in the bile can be hydrolyzed by bacterial β-glucuronidases in the intestine, releasing free T3 which can then be reabsorbed into circulation.[1] This process can prolong the half-life of T3.

Role of Carboxylesterases

Carboxylesterases are a superfamily of serine hydrolases found in various tissues, with high concentrations in the liver. These enzymes are known to hydrolyze a wide range of ester-containing compounds, including acyl glucuronides. Their contribution to the hydrolysis of this compound in the liver and other tissues can influence the local and systemic concentrations of active T3.

Chemical Instability and Non-Enzymatic Hydrolysis

Acyl glucuronides are inherently unstable in aqueous environments, particularly at physiological pH (around 7.4). This instability leads to two primary non-enzymatic reactions:

-

Hydrolysis: The ester bond can be cleaved by water, regenerating the parent carboxylic acid (T3) and glucuronic acid. The rate of this reaction is pH-dependent, generally increasing with higher pH.

-

Acyl Migration: This intramolecular rearrangement involves the migration of the acyl group (T3) from the 1-β-hydroxyl group of the glucuronic acid to adjacent hydroxyl groups (positions 2, 3, and 4), forming positional isomers. These isomers are generally more stable than the parent 1-β-acyl glucuronide but are also subject to hydrolysis.

Quantitative Data on this compound Hydrolysis

Specific quantitative data on the in vivo hydrolysis rate of this compound in humans is limited in the available literature. However, data from in vitro studies and studies on other acyl glucuronides can provide valuable insights.

Table 1: In Vitro Glucuronidation of T3 by Human UGT Isoforms

| UGT Isoform | T3 Phenolic Glucuronide Formation (relative activity) | This compound Formation (relative activity) |

| UGT1A1 | +++ | - |

| UGT1A3 | + | +++ |

| UGT1A4 | - | - |

| UGT1A6 | +/- | - |

| UGT1A8 | ++++ | - |

| UGT1A9 | +/- | - |

| UGT1A10 | +++ | - |

| UGT2B4 | - | - |

Data adapted from a study on in vitro glucuronidation of thyroid hormones.[2] ‘++++’ indicates highest activity, ‘-’ indicates no detectable activity.

Table 2: General Stability of Acyl Glucuronides under In Vitro Conditions

| Compound Class | Typical Half-life (pH 7.4, 37°C) | Primary Degradation Pathway(s) |

| Acyl Glucuronides | Minutes to Hours | Hydrolysis, Acyl Migration |

This table presents a generalized view. The actual stability of this compound needs to be determined experimentally.

Experimental Protocols

Detailed experimental protocols are crucial for studying the hydrolysis of this compound. The following sections outline methodologies for key experiments.

In Vitro Hydrolysis of this compound in Human Liver Microsomes

Objective: To determine the rate of enzymatic hydrolysis of this compound in a relevant in vitro system.

Materials:

-

This compound (synthesized or isolated)

-

Human liver microsomes (HLM)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture: In a microcentrifuge tube, combine pre-warmed phosphate buffer (pH 7.4) and HLM (final protein concentration typically 0.5-1 mg/mL).

-

Initiate Reaction: Add this compound to the reaction mixture to a final concentration (e.g., 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with 1% FA. This stops the enzymatic reaction and precipitates proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and the formed T3 using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of this compound versus time and determine the hydrolysis rate from the slope of the initial linear portion of the curve.

Quantification of T3 and this compound by LC-MS/MS

Objective: To develop a sensitive and specific method for the simultaneous quantification of T3 and its acyl glucuronide in biological matrices.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

T3: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard (e.g., ¹³C₆-T3): Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Sample Preparation (from plasma):

-

Protein Precipitation: To a plasma sample (e.g., 100 µL), add a volume of ice-cold ACN (e.g., 300 µL) containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key concepts related to the hydrolysis of this compound.

Caption: Pathways of this compound Hydrolysis.

Caption: In Vitro Hydrolysis Experimental Workflow.

Caption: Enterohepatic Circulation of this compound.

Conclusion and Future Directions

The in vivo hydrolysis of this compound is a multifaceted process involving both enzymatic and chemical pathways that ultimately regenerate the active hormone, T3. Understanding the kinetics and mechanisms of this hydrolysis is crucial for accurately predicting the pharmacokinetics and pharmacodynamics of T3 and for assessing the potential impact of factors that may alter its disposition, such as drug-drug interactions or disease states affecting enzyme activity. While the general principles of acyl glucuronide hydrolysis are well-established, there is a clear need for more specific research on this compound. Future studies should focus on obtaining quantitative in vivo data on its hydrolysis rate in humans, characterizing the specific enzymes involved and their kinetic parameters, and developing and validating robust analytical methods for its quantification in biological fluids. Such data will be invaluable for researchers, scientists, and drug development professionals working to understand thyroid hormone physiology and to develop new therapeutic agents that may interact with these pathways.

References

- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Thyroid Hormone Metabolism in the Gut and Its Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RePub, Erasmus University Repository: Enterohepatic circulation of triiodothyronine [repub.eur.nl]

Methodological & Application

Application Notes and Protocols for the Synthesis of T3 Acyl Glucuronide Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodothyronine (T3), the most potent thyroid hormone, plays a critical role in regulating metabolism, growth, and development. The metabolic fate of T3 includes conjugation reactions, such as glucuronidation, which facilitates its excretion. The formation of T3 acyl glucuronide, a significant metabolite, is of considerable interest in endocrinology and drug metabolism studies. The availability of pure this compound standards is essential for the accurate quantification of this metabolite in biological matrices and for investigating its potential biological activities.

These application notes provide detailed protocols for the enzymatic synthesis of this compound, a method that mimics the physiological metabolic pathway. While chemical synthesis of acyl glucuronides is possible, enzymatic methods often provide higher stereoselectivity and are more commonly cited in the literature for this specific compound.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically achieved through in vitro incubation of T3 with liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation in vivo. UGT1A3 is the primary isoform responsible for the formation of this compound[1].

Experimental Workflow for Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Protocol for Enzymatic Synthesis using Human Liver Microsomes

This protocol is adapted from methodologies described in the scientific literature for the in vitro glucuronidation of thyroid hormones[1][2].

Materials:

-

3,3',5-Triiodo-L-thyronine (T3)

-

Pooled human liver microsomes (HLM) or recombinant human UGT1A3

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Potassium phosphate buffer (pH 6.8 and 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

Equipment:

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

HPLC system with a UV or mass spectrometer detector

-

Analytical balance

-

pH meter

Protocol:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 6.8. The formation of T4 acyl glucuronide has been shown to be favored at pH 6.8, and a similar preference is expected for T3[1].

-

Prepare stock solutions of T3, UDPGA, and MgCl₂ in water or an appropriate solvent.

-

Prepare a stock solution of alamethicin in ethanol or methanol. Alamethicin is a pore-forming agent used to activate the UGT enzymes within the microsomal vesicles.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following reagents in the specified order. The final incubation volume is typically 200 µL.

Reagent Stock Concentration Final Concentration Volume (µL) 100 mM Phosphate Buffer (pH 6.8) 100 mM As needed Varies MgCl₂ 40 mM 4 mM 20 Alamethicin 5 mg/mL 50 µg/mL 2 Human Liver Microsomes 20 mg/mL 0.1 mg/mL 1 | T3 | 1 mM | 50 µM | 10 |

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

Reagent Stock Concentration Final Concentration Volume (µL) | UDPGA | 50 mM | 5 mM | 20 |

-

Incubate the reaction mixture at 37°C for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for HPLC analysis and purification.

-

Purification and Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is suitable for the separation of T3 and its glucuronide.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

-

Detection: UV detection at a wavelength of approximately 234 nm can be used. For more sensitive and specific detection and quantification, a mass spectrometer is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preferred method for the definitive identification and quantification of this compound. The instrument should be operated in negative ion mode, and the multiple reaction monitoring (MRM) transitions for T3 and this compound should be optimized.

Data Presentation

The yield of the enzymatic synthesis can be determined by quantifying the amount of this compound produced relative to the initial amount of T3 substrate. The purity of the synthesized standard should be assessed by HPLC-UV or LC-MS.

| Parameter | Result | Method |

| Synthesis Yield | Varies (e.g., 10-30%) | LC-MS/MS quantification |

| Purity | >95% | HPLC-UV (peak area) |

| Identity Confirmation | Correct mass and fragmentation pattern | LC-MS/MS |

Note: The synthesis yields for this compound are not widely reported in the literature and will depend on the specific reaction conditions and enzyme source.

T3 Metabolism and Glucuronidation Pathway

Caption: Simplified pathway of T3 acyl glucuronidation.

Conclusion

The enzymatic synthesis of this compound provides a reliable method for producing a standard for analytical and metabolic studies. The protocol outlined in these application notes offers a detailed starting point for researchers. Optimization of reaction conditions, such as enzyme concentration and incubation time, may be necessary to achieve desired yields and purity. The use of LC-MS/MS is highly recommended for the accurate characterization and quantification of the synthesized this compound.

References

Application Note: Structural Elucidation of T3 Acyl Glucuronide using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Triiodothyronine (T3) Acyl Glucuronide, a significant phase II metabolite of the thyroid hormone T3.

Introduction

Triiodothyronine (T3) is a crucial thyroid hormone that regulates metabolism in the human body. One of its metabolic pathways involves glucuronidation, a process that increases its water solubility and facilitates its excretion. Glucuronidation of T3 can occur at two primary sites: the phenolic hydroxyl group, forming a phenolic glucuronide, and the carboxylic acid group, forming an acyl glucuronide. Acyl glucuronides are of particular interest as they can be reactive metabolites, capable of undergoing intramolecular acyl migration and forming covalent bonds with proteins.[1][2][3] Therefore, the unambiguous structural elucidation of T3 acyl glucuronide is critical in drug development and metabolism studies.

NMR spectroscopy is a powerful analytical technique for the definitive structural determination of metabolites in complex biological matrices.[4] It provides detailed information about the chemical environment of individual atoms, allowing for the precise identification of the glucuronidation site. This application note outlines the protocols for the isolation and NMR-based structural elucidation of this compound.

Signaling Pathway: T3 Metabolism

The metabolic pathway of T3 to its glucuronide conjugates is a key detoxification process. The following diagram illustrates the formation of this compound.

References

- 1. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

Measuring T3 Acyl Glucuronide in Plasma: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodothyronine (T3), the most potent thyroid hormone, plays a critical role in regulating metabolism, growth, and development. A significant pathway for T3 metabolism and elimination is through glucuronidation, a process that conjugates glucuronic acid to the T3 molecule, increasing its water solubility and facilitating its excretion. This conjugation can occur at two primary sites: the phenolic hydroxyl group, forming T3 phenolic glucuronide, and the carboxyl group, forming T3 acyl glucuronide. The formation of this compound is particularly relevant in drug development and toxicology, as acyl glucuronides can be reactive metabolites, potentially leading to idiosyncratic adverse drug reactions.[1] Accurate measurement of this compound in plasma is therefore crucial for understanding T3 disposition and for assessing the potential for drug-induced alterations in thyroid hormone metabolism.

This document provides a detailed protocol for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2] The protocol covers sample preparation using solid-phase extraction (SPE) and the instrumental analysis parameters.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from plasma samples. Due to the inherent instability of acyl glucuronides, immediate sample processing and stabilization are critical to ensure accurate measurements.[2]

Materials and Reagents:

-

Blank human plasma (K2-EDTA)

-

This compound reference standard

-

Internal Standard (IS) (e.g., ¹³C₆-T3 acyl glucuronide or a structurally similar stable isotope-labeled compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium hydroxide (NH₄OH)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX 96-well plate, 60 mg sorbent per well, 30 µm, or similar mixed-mode anion exchange sorbent)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Sample Pre-treatment:

-

Thaw frozen plasma samples on ice.

-

To a 200 µL aliquot of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.

-

Vortex mix for 10 seconds.

-

Add 750 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 20 seconds and then sonicate for 5 minutes in an ice bath.

-

Centrifuge at a minimum of 2500 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-